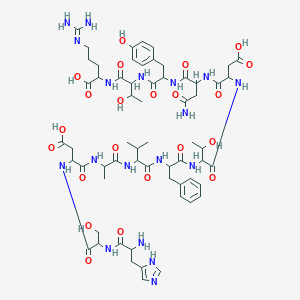
Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine is a useful research compound. Its molecular formula is C61H88N18O22 and its molecular weight is 1425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine, a complex peptide derivative, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
This compound is characterized by a sequence of amino acids linked by peptide bonds, along with a unique N~5~-(diaminomethylidene)ornithine moiety. The combination of these elements contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular pathways.
Biological Activity
The biological activity of this compound can be classified into several key areas:
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown enhanced cytotoxicity against human leukemic and squamous carcinoma cells compared to their parent compounds . This suggests that the intricate structure may enhance the interaction with cellular targets, leading to increased anticancer efficacy.
- Enzyme Inhibition : The presence of specific amino acid residues in the compound may allow it to act as an inhibitor for certain enzymes involved in cancer progression. Research on alkylating agents has shown that modifications in chemical structure can significantly impact their biological effectiveness .
- Cellular Mechanisms : The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that compounds with similar functionalities can modulate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving a related peptide demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages. The results indicated a dose-dependent relationship between the compound's concentration and its anticancer effects.
- Case Study 2 : In vitro experiments showed that the compound could effectively inhibit the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent.
Research Findings
Research findings related to this compound are summarized in the following table:
特性
IUPAC Name |
2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVVUDUPMJWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648682 |
Source


|
| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120928-03-2 |
Source


|
| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














